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Compound of Interest

Compound Name:
2-Chloro-5-hydroxy-4-

methylpyrimidine

CAS No.: 1245506-62-0

Cat. No.: B1433344

Get Quote

Part 1: Chemical Identity & Analytical Context[1]
Before interpreting spectra, it is critical to establish the correct chemical identity, as this

compound is frequently confused with its chlorinated analogs (e.g., 2,4,5-trichloropyrimidine) or

its methoxy-precursor.[1]
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Parameter Data / Descriptor

IUPAC Name 2-Chloro-4-methylpyrimidin-5-ol

Common Name 2-Chloro-5-hydroxy-4-methylpyrimidine

CAS Registry Number
1245506-62-0 (Note: Often confused with 5750-

76-5, which is 2,4,5-trichloropyrimidine)

Molecular Formula

Cngcontent-ng-c780544980="" _nghost-ng-

c1768664871="" class="inline ng-star-inserted">

H

ClN

O

Molecular Weight 144.56 g/mol

Monoisotopic Mass
144.009 g/mol (

Cl)

Structural Features

Pyrimidine core, Electron-withdrawing Chlorine

(C2), Electron-donating Methyl (C4), Hydroxyl

(C5).[2]

Analytical Strategy
The primary challenge in characterizing this scaffold is confirming the integrity of the C5-

Hydroxyl group (distinguishing it from the methoxy ether) and ensuring the C2-Chlorine has not

undergone nucleophilic displacement during workup.

Part 2: Spectroscopic Profile
Nuclear Magnetic Resonance ( H NMR)
The proton NMR spectrum is distinct due to the lack of coupling between the methyl group and

the aromatic proton (separated by quaternary carbons).[1]

Solvent Recommendation: DMSO-
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is preferred over CDCl

.

Reasoning: The C5-OH proton is often broad or invisible in CDCl

due to rapid exchange. DMSO-

forms hydrogen bonds, sharpening the OH signal and shifting it downfield (~10 ppm),
allowing for quantitative integration.[1]

Predicted & Reference Shifts (DMSO-

, 400 MHz)
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Proton
Assignment

Shift (

, ppm)
Multiplicity Integration

Structural
Insight

OH (C-5) 10.20 – 10.50 Broad Singlet 1H

Disappears on D

O shake.

Confirms

deprotection of

methoxy group.

[1]

H-6 (Ar-H) 8.15 – 8.30 Singlet 1H

Deshielded by

adjacent N1 and

C5-OH.

Diagnostic

singlet (no vicinal

coupling).[1]

CH

(C-4)
2.35 – 2.45 Singlet 3H

Characteristic

methyl on

heteroaromatic

ring.

Impurity (OMe) ~3.92 Singlet < 1%

Presence

indicates

incomplete

demethylation of

precursor.[1]
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Technical Note: In the methoxy precursor (2-Chloro-5-methoxy-4-methylpyrimidine), the H-6

proton appears at 8.06 ppm (CDCl

). The shift to ~8.20 ppm in the hydroxy compound reflects the change in electronic

environment and solvent effects.[1]

Mass Spectrometry (MS)
MS is the primary tool for verifying the chlorine substitution pattern.[1]

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or EI (Electron Impact).[1]

Molecular Ion (M+): 144.0 m/z.[1]

Isotope Pattern (Critical): You must observe the characteristic 3:1 ratio between the M+ (145)

and M+2 (147) peaks due to the natural abundance of

Cl and

Cl.[1]

Absence of this pattern indicates loss of Chlorine (hydrolysis to di-hydroxy species).

Infrared Spectroscopy (FT-IR)[1]
O-H Stretch: Broad band at 3200–3450 cm

(Intermolecular H-bonding).[1]

C=N Stretch (Pyrimidine): Sharp bands at 1580–1600 cm

.[1]

C-Cl Stretch: Strong absorption at 700–750 cm

.
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Part 3: Synthesis & Analytical Workflow
Understanding the synthesis is crucial for identifying impurities.[1] The compound is typically

synthesized via iron-catalyzed coupling followed by demethylation.

Reaction Pathway Diagram[1][3]

2,4-Dichloro-5-
methoxypyrimidine

Step 1: Methylation
(MeMgCl, Fe(acac)3)

Intermediate:
2-Chloro-5-methoxy-
4-methylpyrimidineYield ~65%

Impurity A:
Regioisomer (4-Cl, 2-Me)

Minor side product

Step 2: Demethylation
(BBr3 / DCM)

Target:
2-Chloro-5-hydroxy-
4-methylpyrimidine

Yield ~85%

Impurity B:
Unreacted Methoxy

Incomplete rxn

Click to download full resolution via product page

Figure 1: Synthetic route highlighting the origin of key spectroscopic impurities (Methoxy

precursor and Regioisomers).

Part 4: Experimental Protocols
Protocol 1: Sample Preparation for NMR (Self-Validating)

Objective: Obtain a spectrum where the phenolic proton is distinct and integrated.

Reagents: DMSO-

(99.9% D), 5mm NMR tube.

Procedure:

Weigh 5-10 mg of the solid sample.

Dissolve completely in 0.6 mL DMSO-

. Note: If the solution is cloudy, filter through a cotton plug; suspended solids cause line
broadening.[1]
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Validation Step: Acquire a standard 1H scan (16 scans).[1] If the peak at ~10.3 ppm is

broad/flat, add 1 drop of D

O and re-acquire.[1] The disappearance of this peak confirms it is the exchangeable OH,
validating the 5-hydroxy structure.[1]

Protocol 2: HPLC Purity Check
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).[1]

Mobile Phase:

A: Water + 0.1% Formic Acid.[1]

B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic max) and 220 nm (amide/bond absorption).[1]

Expected Retention: The hydroxy target is more polar than the methoxy precursor and will

elute earlier.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1433344?utm_src=pdf-custom-synthesis#bc-rfq
https://patents.google.com/patent/CN103153963B/en
https://patents.google.com/patent/WO2018127800A1/en
https://patents.google.com/patent/WO2018127800A1/en
https://www.benchchem.com/product/b1433344/docs#spectroscopic-characterization-2-chloro-5-hydroxy-4-methylpyrimidine
https://www.benchchem.com/product/b1433344/docs#spectroscopic-characterization-2-chloro-5-hydroxy-4-methylpyrimidine
https://www.benchchem.com/product/b1433344/docs#spectroscopic-characterization-2-chloro-5-hydroxy-4-methylpyrimidine
https://www.benchchem.com/product/b1433344/docs#spectroscopic-characterization-2-chloro-5-hydroxy-4-methylpyrimidine
https://www.benchchem.com/product/b1433344?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1433344?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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